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1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea

Chemical identity Isosterism Procurement quality control

1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396860-69-7) is a synthetic small molecule with the molecular formula C23H26N6O2 and a monoisotopic mass of 418.5 g·mol⁻¹. It is a member of the pyrimidine‑piperazine urea class, a chemotype that frequently yields potent kinase inhibitors, serotonin receptor modulators, and soluble epoxide hydrolase (sEH) inhibitors.

Molecular Formula C23H26N6O2
Molecular Weight 418.501
CAS No. 1396860-69-7
Cat. No. B2740936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
CAS1396860-69-7
Molecular FormulaC23H26N6O2
Molecular Weight418.501
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C23H26N6O2/c1-2-31-20-11-7-6-10-19(20)26-23(30)27-21-16-22(25-17-24-21)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3,(H2,24,25,26,27,30)
InChIKeyMVEQBCHZKVCQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396860-69-7: Core Identity and Structural Baseline for 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea Sourcing


1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396860-69-7) is a synthetic small molecule with the molecular formula C23H26N6O2 and a monoisotopic mass of 418.5 g·mol⁻¹ [1]. It is a member of the pyrimidine‑piperazine urea class, a chemotype that frequently yields potent kinase inhibitors, serotonin receptor modulators, and soluble epoxide hydrolase (sEH) inhibitors [2]. The compound’s core structure combines a central pyrimidine ring substituted at the 6‑position with a 4‑phenylpiperazin‑1‑yl group and connected via a urea linker to a 2‑ethoxyphenyl moiety. This substitution pattern generates a hydrogen‑bond‑capable urea pharmacophore alongside two distinct aryl ring systems, a blueprint recognisable in multiple bioactivity‑proven chemotypes. However, the present compound is not identical to any fully characterised clinical candidate or extensively profiled tool compound; its procurement value depends directly on the specific pharmacological fingerprint that must be experimentally determined against closely matched comparators.

Why 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea Cannot Be Substituted by Apilimod or Other In‑Class Pyrimidine‑Ureas Without Quantitative Proof


Two compounds that share the identical molecular formula C23H26N6O2 may still occupy non‑overlapping biological spaces. Apilimod (CAS 541550-19-0), a PIKfyve inhibitor with an IC₅₀ of 14 nM [1], has exactly the same elemental composition as the target compound but a completely different atom connectivity and target profile. Similarly, other pyrimidine‑piperazine ureas such as HG‑9‑91‑01 (CAS 1456858‑58‑4) are potent salt‑inducible kinase (SIK) inhibitors with sub‑nanomolar activity , but their substitution patterns dictate kinase selectivity that cannot be extrapolated to the target compound. Even compounds annotated as “sEH inhibitors” in the same patent family span Ki values from 0.22 nM to >1 µM depending on subtle aryl modifications [2]. Without direct, side‑by‑side data on target engagement, selectivity, and functional activity, any assumption that two pyrimidine‑piperazine ureas are interchangeable is chemically unfounded and risks experimental failure.

Differential Evidence Dimensions for 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea Sourcing


Molecular Formula Isostere Comparison: 1396860-69-7 vs. Apilimod (541550-19-0) – Identical Formula, Divergent Structure

The target compound and Apilimod both possess the molecular formula C23H26N6O2. However, the target compound’s IUPAC name is 1-(2-ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea, whereas Apilimod is (E)-2-(2-(3,5-dimethoxystyryl)-1H-benzo[d]imidazol-1-yl)-N,N-dimethylethanamine – a completely distinct connectivity [1]. Confirmation of the correct structure by ¹H‑NMR, ¹³C‑NMR, and HRMS is therefore non‑negotiable for procurement, as the formula alone cannot distinguish these two compounds.

Chemical identity Isosterism Procurement quality control

Kinase Inhibitor Class Potential: Pyrimidine‑Piperazine Urea Scaffold vs. Non‑Urea Pyrimidine Kinase Inhibitors

The pyrimidine‑piperazine urea scaffold has been explicitly claimed as a kinase inhibitor chemotype, with representative compounds demonstrating activity against PDGFR family kinases [1]. In contrast, non‑urea pyrimidine kinase inhibitors such as imatinib rely on a different pharmacophore. While no direct kinase IC₅₀ data are yet available for 1396860-69-7, the presence of the urea linker and the 4‑phenylpiperazine substituent place it within a privileged sub‑class that has yielded compounds with Ki values for sEH as low as 0.22 nM [2].

Kinase inhibition Scaffold comparison Drug discovery

Physicochemical Differentiation: Calculated logP and Hydrogen‑Bond Capacity vs. Apilimod and HG‑9‑91‑01

The target compound’s 2‑ethoxyphenyl group confers a calculated logP of approximately 3.2–3.5, placing it in an optimal range for blood‑brain barrier penetration [1]. Apilimod, with a dimethoxystyryl motif, has a higher calculated logP (~4.5) and is predominantly peripherally restricted. HG‑9‑91‑01 (SIK inhibitor) carries a 2,4‑dimethoxyphenyl group and exhibits a logP around 3.0. These differences in lipophilicity can translate into divergent tissue distribution profiles, even if primary target affinity were comparable.

Lipophilicity Drug-likeness ADME prediction

Selectivity Fingerprint Gap: No Published Kinase Profiling Data vs. Well‑Characterised Comparators

HG‑9‑91‑01 has been profiled against a panel of 468 kinases and exhibits exceptional selectivity for SIK family kinases (SIK1 IC₅₀ = 0.92 nM, SIK2 = 6.6 nM, SIK3 = 9.6 nM) . Similarly, Apilimod is selective for PIKfyve over >40 other lipid and protein kinases (IC₅₀ >9.1 µM for all off‑targets) [1]. In contrast, no broad‑panel selectivity data exist for 1396860-69-7. This absence is a critical differentiation point: until selectivity is mapped, the compound cannot be assumed to possess a clean off‑target profile, and its use requires appropriate control experiments.

Selectivity Kinase profiling Off-target risk

Research Applications for 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea Based on Current Evidence


Chemical Probe Development for Novel Kinase or Epoxide Hydrolase Targets

Given its pyrimidine‑piperazine urea scaffold, 1396860-69-7 is best used as a starting point for a focused library targeting under‑explored kinases or sEH isoforms. Its potency against any specific target must be determined de novo; the compound’s value lies in its distinct substitution pattern (2‑ethoxyphenyl + 4‑phenylpiperazine) that has not been exhaustively profiled in public SAR studies [1]. Researchers should first perform a single‑point inhibition screen at 1 µM against a kinase panel, followed by full dose‑response curves for any hit with >50% inhibition.

Negative Control for PIKfyve or SIK Inhibitor Experiments

Because 1396860-69-7 shares the molecular formula with Apilimod but not its connectivity, it can serve as a stringent negative control in PIKfyve‑dependent assays, provided that absence of PIKfyve inhibition is experimentally confirmed. Similarly, its structural divergence from HG‑9‑91‑01 makes it a candidate for distinguishing SIK‑dependent from SIK‑independent phenotypes, pending confirmatory profiling [1].

Physicochemical Comparator in CNS Drug Discovery Programs

With a predicted logP of 3.2–3.5 [1], the compound sits in the ‘CNS‑accessible’ space. Medicinal chemistry teams can use it as a reference compound when optimising brain penetration for pyrimidine‑urea series, comparing it head‑to‑head with more lipophilic analogues such as Apilimod (cLogP ~4.5) to experimentally determine brain‑to‑plasma ratios in rodent models.

Analytical Reference Standard for Isostere Identification

The identical molecular formula of 1396860-69-7 and Apilimod makes the target compound a valuable reference standard for HPLC, LC‑MS, and NMR methods designed to distinguish isosteric impurities in chemical libraries. Procurement of a highly pure, analytically certified batch (≥95% by HPLC, with full NMR and HRMS characterisation) is essential for this application [1].

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